molecular formula C24H32N2O6 B2499106 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1) CAS No. 1610028-40-4

3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1)

Cat. No. B2499106
M. Wt: 444.528
InChI Key: MRWSOQLXNPOIDI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-Methoxyphenyl)pyrrolidine oxalate involves various strategies. For instance, the synthesis of 5-methoxylated 3-pyrrolin-2-ones is achieved through the rearrangement of chlorinated pyrrolidin-2-ones with alkaline methoxide in methanol, which could be a relevant method for the preparation of compounds with similar methoxyphenyl groups . Additionally, the formation of metal-lustrous organic crystals from pyrroles with methoxyphenyl groups indicates the potential for creating compounds with unique physical properties . The one-pot synthesis methods, as described for oxazolo[4,5-b]pyridine derivatives and highly substituted pyrrolidinone derivatives, also provide insights into the synthesis of complex molecules that may share structural similarities with 3-(3-Methoxyphenyl)pyrrolidine oxalate .

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(3-Methoxyphenyl)pyrrolidine oxalate has been extensively studied. For example, the crystal structure of a related compound, 1-[2-(3-Methoxyphenyl)ethyl]pyrrolidine-2,5-dione, shows a dihedral angle between the pyrrolidine ring and the methoxy-phenyl ring, which could be indicative of the spatial arrangement in 3-(3-Methoxyphenyl)pyrrolidine oxalate . The molecular structure and intermolecular interactions of ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate have been confirmed by spectroscopy and X-ray analysis, providing a basis for understanding the structural characteristics of similar compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored through various studies. For instance, the synthesis and structural analysis of 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2, 3-d]pyrazolo[3, 4-b]pyridine-3-carbonitrile through X-ray crystallography provides insights into the potential reactions and crystal packing of compounds with methoxyphenyl groups . The reaction of 3-aryl-2-cyano-5,5-bis(methylthio)penta-2,4-dienenitrile with pyrrolidine derivatives also sheds light on the types of chemical reactions that could be relevant for the synthesis and modification of 3-(3-Methoxyphenyl)pyrrolidine oxalate .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-(3-Methoxyphenyl)pyrrolidine oxalate have been characterized in several studies. The molecular characteristic and structural parameters that govern the chemical behavior of (2-methoxyphenyl)oxalate have been investigated, which may provide a comparative basis for understanding the properties of 3-(3-Methoxyphenyl)pyrrolidine oxalate . The photophysical properties of oxazolo[4,5-b]pyridines, including absorption and excitation spectra, fluorescence quantum yields, and DFT analysis, offer a comprehensive view of the optical properties that could be expected from similar compounds .

Scientific Research Applications

Exposure and Toxicity Studies

  • Studies have investigated the reproductive toxicity of benzophenone-3 (BP-3), a compound similar to the methoxyphenyl component in 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1). These studies have revealed links between high BP-3 exposure and reproductive effects in humans and animals, indicating a need for standardized exposure and outcome measurements across studies for better comparison (Ghazipura et al., 2017).

Pyrrolidine in Drug Discovery

  • The pyrrolidine ring, a component of 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1), is a saturated scaffold extensively used in medicinal chemistry. Pyrrolidine and its derivatives, including pyrrolizines and proline derivatives, are explored for their biological activity and structural influence on drug candidates, offering diverse biological profiles due to different spatial orientations and stereochemistry (Petri et al., 2021).

Environmental and Atmospheric Studies

  • Methoxyphenols, related to the methoxyphenyl component, are studied for their atmospheric reactivity, especially in relation to biomass burning. These compounds undergo various phase reactions in the atmosphere and have significant secondary organic aerosol (SOA) formation potentials, indicating their importance in atmospheric chemistry and potential environmental impact (Liu et al., 2022).

Clinical and Biological Studies

  • The oxalate component of 3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1) has been studied in the context of primary hyperoxaluria, a disorder characterized by oxalate accumulation, particularly in the kidneys. Mutations in specific genes, such as DHDPSL, have been identified as causes for different types of primary hyperoxaluria, highlighting the medical significance of understanding oxalate-related pathways and genetics (Belostotsky et al., 2010).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 , which correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively. The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

3-(3-methoxyphenyl)pyrrolidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H15NO.C2H2O4/c2*1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;3-1(4)2(5)6/h2*2-4,7,10,12H,5-6,8H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWSOQLXNPOIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCNC2.COC1=CC=CC(=C1)C2CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methoxyphenyl)pyrrolidine oxalate(2:1)

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